Cas no 5302-76-1 (Dibromoacetyl Chloride)

Dibromoacetyl Chloride 化学的及び物理的性質

名前と識別子

-

- Acetyl chloride,2,2-dibromo-

- Dibromoacetyl chloride

- 2,2-dibromoacetyl chloride

- LQBBYHUQQRZRLK-UHFFFAOYSA-N

- EINECS 226-148-8

- 5302-76-1

- SCHEMBL2414273

- DTXSID70201067

- NS00032634

- Dibromoacetyl Chloride

-

- インチ: InChI=1S/C2HBr2ClO/c3-1(4)2(5)6/h1H

- InChIKey: LQBBYHUQQRZRLK-UHFFFAOYSA-N

- ほほえんだ: C(C(=O)Cl)(Br)Br

計算された属性

- せいみつぶんしりょう: 233.80823

- どういたいしつりょう: 233.808

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 6

- 回転可能化学結合数: 1

- 複雑さ: 62.6

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 17.1A^2

じっけんとくせい

- 密度みつど: 2.441

- ふってん: 161.8°Cat760mmHg

- フラッシュポイント: 51.7°C

- 屈折率: 1.566

- PSA: 17.07

Dibromoacetyl Chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | D127620-2.5g |

Dibromoacetyl Chloride |

5302-76-1 | 2.5g |

$ 800.00 | 2023-09-08 | ||

| TRC | D127620-250mg |

Dibromoacetyl Chloride |

5302-76-1 | 250mg |

$167.00 | 2023-05-18 | ||

| TRC | D127620-1g |

Dibromoacetyl Chloride |

5302-76-1 | 1g |

$ 485.00 | 2022-06-05 | ||

| TRC | D127620-1000mg |

Dibromoacetyl Chloride |

5302-76-1 | 1g |

$586.00 | 2023-05-18 | ||

| TRC | D127620-500mg |

Dibromoacetyl Chloride |

5302-76-1 | 500mg |

$310.00 | 2023-05-18 |

Dibromoacetyl Chloride 関連文献

-

Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043

-

Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347

-

Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790

-

Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742

-

Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335

-

Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009

-

Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887

-

Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562

-

Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288

Dibromoacetyl Chlorideに関する追加情報

Dibromoacetyl Chloride (CAS No. 5302-76-1): A Comprehensive Overview

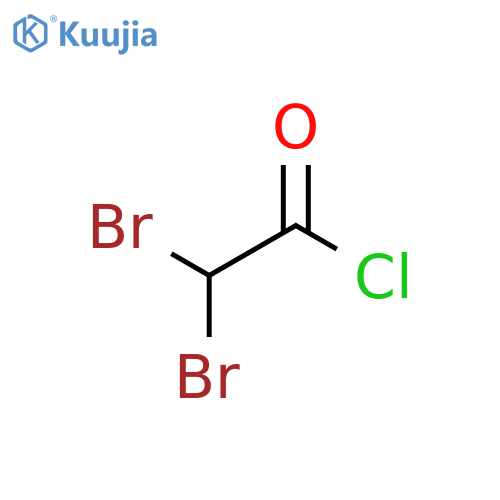

Dibromoacetyl Chloride, also known by its CAS number 5302-76-1, is a significant compound in the field of organic chemistry. This compound, with the molecular formula CBr2ClO, is a brominated derivative of acetyl chloride. Its structure consists of an acetyl group (CH3CO-) where both hydrogen atoms on the methyl group are replaced by bromine atoms, resulting in a highly reactive and versatile molecule. The compound is widely recognized for its applications in various chemical reactions and syntheses.

Dibromoacetyl Chloride has been extensively studied for its unique chemical properties. Recent research highlights its role as an effective reagent in the synthesis of complex organic molecules. For instance, studies published in 2023 have demonstrated its utility in the formation of biologically active compounds, such as antibiotics and anti-inflammatory agents. The compound's ability to undergo nucleophilic acyl substitution reactions makes it a valuable tool in modern organic synthesis.

The synthesis of Dibromoacetyl Chloride involves a multi-step process that begins with the bromination of acetic acid. This process typically employs bromine gas (Br2) under controlled conditions to achieve the desired substitution. Subsequent purification steps ensure the compound's high purity, which is essential for its use in sensitive chemical reactions. Recent advancements in this synthesis methodology have focused on improving yield and reducing environmental impact, aligning with current green chemistry principles.

In terms of physical properties, Dibromoacetyl Chloride is a colorless liquid with a boiling point of approximately 85°C at standard pressure. Its density is higher than water due to the presence of bromine atoms, which contribute significantly to its molecular weight. The compound is highly soluble in organic solvents such as dichloromethane and ethyl acetate but exhibits limited solubility in water.

One of the most notable applications of Dibromoacetyl Chloride is in the preparation of dibrominated derivatives of alcohols and amines. These derivatives are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals. For example, recent studies have utilized this compound to synthesize novel dibrominated alkaloids, which exhibit potent anti-cancer activity.

Moreover, Dibromoacetyl Chloride plays a pivotal role in peptide synthesis. Its ability to activate carboxylic acids enables efficient coupling reactions, making it indispensable in the construction of complex peptide chains. This application has been particularly impactful in the development of peptide-based vaccines and therapeutic agents.

The safety and handling of Dibromoacetyl Chloride require careful consideration due to its reactive nature. It is corrosive to skin and eyes and can release toxic fumes when exposed to moisture or heat. Proper personal protective equipment (PPE) must be worn during handling, and storage should be in tightly sealed containers under dry conditions.

In conclusion, Dibromoacetyl Chloride (CAS No. 5302-76-1) is a versatile and essential compound in organic chemistry with wide-ranging applications. Its role as a reagent in various chemical syntheses continues to be explored through cutting-edge research, ensuring its relevance in both academic and industrial settings.

5302-76-1 (Dibromoacetyl Chloride) 関連製品

- 941956-28-1(N-(furan-2-yl)methyl-2-1-(4-methoxybenzenesulfonyl)piperidin-2-ylacetamide)

- 7424-56-8(2-(pyridin-3-yl)methylidenepropanedinitrile)

- 1019603-65-6(4-Bromo-N-(2-fluorobenzyl)-2-methylaniline)

- 1217683-71-0((S)-2-Amino-3-methyl-N-(4-methyl-benzyl)-butyramide)

- 877651-94-0(6-({5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-ylsulfanyl}methyl)-4-oxo-4H-pyran-3-yl 3-fluorobenzoate)

- 1030937-65-5(1-(3-Nitro-2-pyridinyl)-4-5-(2-thienyl)-1H-pyrazol-3-ylpiperidine)

- 861206-81-7(5-(4-Methylphenyl)sulfonyl-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo1,2-aquinoxaline)

- 2097934-48-8(3-fluoro-N-{2-4-(furan-2-yl)phenyl-2-hydroxyethyl}benzamide)

- 1805382-14-2(2-(Aminomethyl)-6-bromo-4-(difluoromethyl)-3-methylpyridine)

- 91170-76-2(Benzenesulfinic acid, 4-acetyl-)